Mechanism-Based Selectivity: Potentiation vs. Direct Activation by Eact
N-(4-Bromophenyl)-3-(1H-tetrazol-1-yl)benzamide (Fact) is a pure potentiator, inactive at 0 Ca²⁺, whereas the comparator Eact (CAS 461000-66-8) is a direct activator that opens TMEM16A at resting calcium levels. This mechanistic divergence is critical for experimental design aiming to dissect endogenous signaling pathways [1]. Eact has been shown to trigger off-target TRPV1 activation, a liability not associated with Fact's potentiator mechanism [2].
| Evidence Dimension | Channel activation at 0 Ca²⁺ |
|---|---|
| Target Compound Data | No activation at 0 Ca²⁺ (pure potentiator) |
| Comparator Or Baseline | Eact: Strong activation at 0 Ca²⁺ (EC₅₀ ~3 µM at 0 Ca²⁺) |
| Quantified Difference | Qualitative mechanistic difference |
| Conditions | Patch-clamp electrophysiology in TMEM16A-expressing FRT cells |
Why This Matters
For research requiring physiological Ca²⁺-dependent modulation, Fact avoids the constitutive channel activation and documented off-target effects of direct activators, ensuring data relevance to native signaling.
- [1] Namkung, W., Yao, Z., Finkbeiner, W. E., & Verkman, A. S. (2011). Small-molecule activators of TMEM16A, a calcium-activated chloride channel, stimulate epithelial chloride secretion and intestinal contraction. The FASEB Journal, 25(11), 4048-4062. View Source
- [2] Liu, Y., et al. (2016). Eact, a small molecule activator of TMEM16A, activates TRPV1 and elicits pain- and itch-related behaviours. British Journal of Pharmacology, 173(7), 1208-1218. View Source
